

Disperse Violet 33: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Violet 33*

Cat. No.: *B1594587*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Violet 33, also known by its Colour Index name C.I. 11218 and CAS number 12236-25-8, is a monoazo disperse dye.^[1] It presents as a red-light purple or sause-red powder and is primarily utilized in the dyeing of polyester fabrics due to its suitability for high-temperature and high-pressure dyeing methods.^[2] The solubility of **Disperse Violet 33** in various solvents is a critical parameter, influencing its application efficiency, formulation stability, and overall performance in dyeing processes and other potential applications.

This technical guide provides a comprehensive overview of the known solubility characteristics of **Disperse Violet 33**. Due to the limited availability of specific quantitative solubility data in public-domain literature, this guide also furnishes a detailed experimental protocol for determining its solubility in organic solvents, enabling researchers to generate precise data for their specific applications.

Solubility Profile of Disperse Violet 33

Disperse dyes, by nature, have low solubility in water but are soluble in certain organic solvents.^[3] Qualitative data indicates that **Disperse Violet 33** is soluble in organic solvents such as ethanol.^[4] However, comprehensive quantitative data in a wide range of organic solvents is not readily available in published literature. One source provides a specific value for its solubility in water.^{[5][6]}

Data Presentation

The table below summarizes the available quantitative and qualitative solubility data for **Disperse Violet 33**. It is intended as a template for researchers to populate with their own experimentally determined values for various organic solvents.

Solvent	Temperature e (°C)	Solubility	Units	Data Type	Reference
Water	25	61.338	mg/L	Quantitative	[5][6]
Ethanol	-	Soluble	-	Qualitative	[4]
Acetone	-	Data Not Available	-	-	-
Benzene	-	Data Not Available	-	-	-
Tetrahydrofur an (THF)	-	Data Not Available	-	-	-
Dichlorometh ane	-	Data Not Available	-	-	-
N,N- Dimethylform amide (DMF)	-	Data Not Available	-	-	-

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **Disperse Violet 33** solubility in organic solvents utilizing UV-Visible spectrophotometry. This method is widely applicable for colored compounds and provides reliable, reproducible results.[7]

Objective: To determine the saturation solubility of **Disperse Violet 33** in a specific organic solvent at a defined temperature.

Principle: The concentration of a colored solute in a solution is directly proportional to its absorbance of light at a specific wavelength (λ_{max}), as described by the Beer-Lambert Law. By

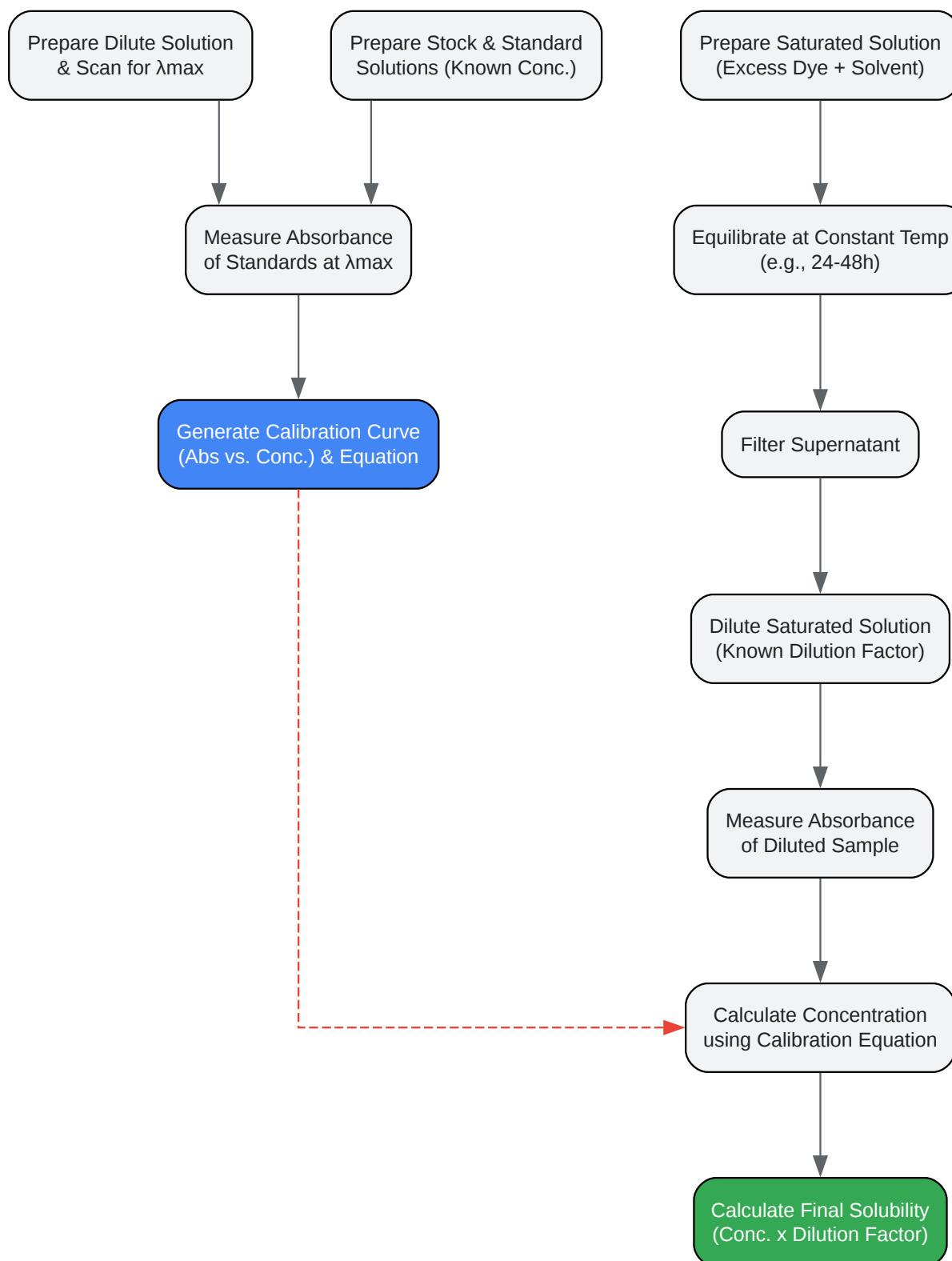
creating a calibration curve from solutions of known concentrations, the concentration of an unknown saturated solution can be accurately determined.[7]

Materials and Equipment:

- **Disperse Violet 33** (high purity)
- Organic solvent of choice (spectroscopic grade)
- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks (various sizes)
- Pipettes (graduated and volumetric)
- Quartz or glass cuvettes
- Syringe filters (solvent-compatible, e.g., 0.45 μ m PTFE)
- Thermostatic shaker or water bath
- Sealed containers (e.g., screw-cap vials or flasks)

Methodology:

- Determination of Maximum Absorbance (λ_{max}):
 - Prepare a dilute, non-saturated solution of **Disperse Violet 33** in the chosen organic solvent.
 - Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) against a solvent blank.
 - Identify the wavelength at which the maximum absorbance occurs. This wavelength is the λ_{max} and must be used for all subsequent measurements.[7]
- Preparation of Standard Solutions and Calibration Curve:


- Accurately weigh a precise amount of **Disperse Violet 33** and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).
- Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions with decreasing, known concentrations.[7]
- Measure the absorbance of each standard solution at the predetermined λ_{max} , using the pure organic solvent as a blank.
- Plot a graph of absorbance versus concentration for the standard solutions. A linear relationship should be observed.
- Perform a linear regression to obtain the equation of the line ($y = mx + c$), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept. The R^2 value should be close to 1.00 to ensure linearity.[7]

- Preparation of Saturated Solution:
 - Add an excess amount of **Disperse Violet 33** to a known volume of the organic solvent in a sealed container. This creates a slurry, ensuring that undissolved solid is present.[8]
 - Agitate the mixture at a constant, controlled temperature (e.g., 25°C) using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
 - After agitation, allow the container to rest at the same constant temperature for a sufficient time to permit the excess solid to settle.
- Measurement and Calculation of Solubility:
 - Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a solvent-compatible filter to remove any suspended particles.
 - Accurately dilute the filtered saturated solution with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve (typically between 0.2 and 1.0).[9]
 - Measure the absorbance of the diluted solution at the λ_{max} .

- Use the equation from the calibration curve ($y = mx + c$) to calculate the concentration of the diluted solution from its measured absorbance.[7]
- Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution. This value represents the solubility of **Disperse Violet 33** in the chosen solvent at the specified temperature.[7]

Mandatory Visualization

The diagram below illustrates the logical workflow for the experimental determination of **Disperse Violet 33** solubility using the UV-Vis spectrophotometric method described.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Violet 33 Violet CB 200% Textile Disperse Dyes - Disperse Violet 33 and Violet CB [orienchem.en.made-in-china.com]
- 2. China Biggest C.I. Disperse Violet 33 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 3. orientjchem.org [orientjchem.org]
- 4. sdinternational.net [sdinternational.net]
- 5. chembk.com [chembk.com]
- 6. Disperse Violet 33 | 12236-25-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Disperse Violet 33: A Technical Guide to Solubility in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594587#disperse-violet-33-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com